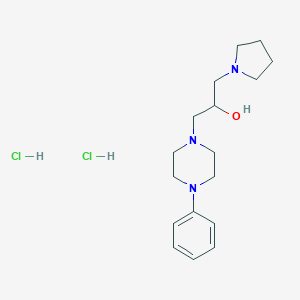
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PEPAP, and it is a psychoactive agent that has been found to have several biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
PEPAP has been found to have potential therapeutic applications in the treatment of several neurological disorders, including anxiety, depression, and schizophrenia. It has also been studied for its potential use in drug addiction therapy. Additionally, PEPAP has been found to have a potential role in cancer treatment due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
PEPAP acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. The compound also has an affinity for dopamine D2 receptors. These actions are believed to be responsible for the compound's psychoactive effects and potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
PEPAP has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, antipsychotic, and anti-addictive effects. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEPAP has several advantages for lab experiments, including its relatively low toxicity and high potency. However, the compound's psychoactive effects may make it difficult to use in certain types of experiments, and its limited availability may also pose a challenge.
Direcciones Futuras
There are several future directions for research on PEPAP. One area of interest is the compound's potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications. Finally, the development of new synthesis methods and analogs may lead to the discovery of even more potent and effective compounds.
Métodos De Síntesis
PEPAP is synthesized using a multi-step process that involves the reaction of piperazine with 1-phenyl-2-chloroethane. The reaction product is then treated with pyrrolidine to yield the desired compound. The final step involves the formation of dihydrochloride salt by reacting PEPAP with hydrochloric acid.
Propiedades
Número CAS |
198767-56-5 |
|---|---|
Nombre del producto |
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride |
Fórmula molecular |
C17H29Cl2N3O |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
1-(4-phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27N3O.2ClH/c21-17(14-18-8-4-5-9-18)15-19-10-12-20(13-11-19)16-6-2-1-3-7-16;;/h1-3,6-7,17,21H,4-5,8-15H2;2*1H |
Clave InChI |
ZBQWBGPJDXJYJO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
SMILES canónico |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Sinónimos |
1-Piperazineethanol, 4-phenyl-alpha-(1-pyrrolidinyl)methyl)-, dihydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
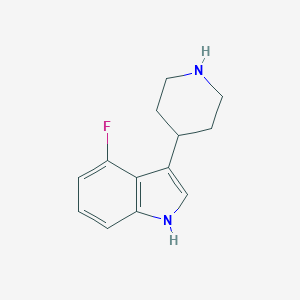
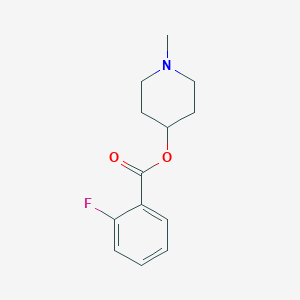
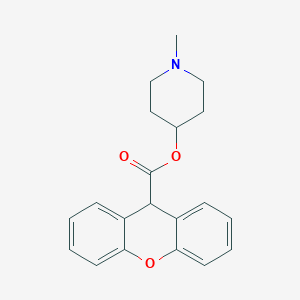
![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
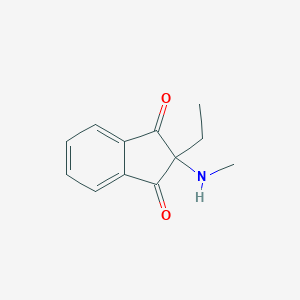
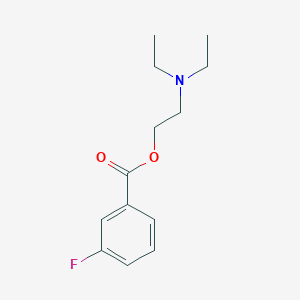
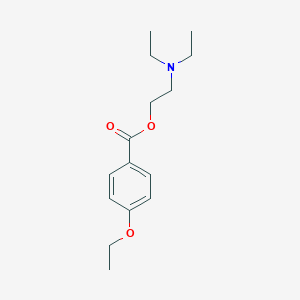
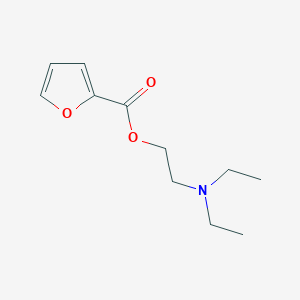
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
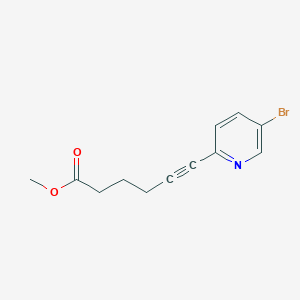
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)